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Compound of Interest

Compound Name: Cycloprop-2-yn-1-one

Cat. No.: B15173716

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of a variety of heterocyclic compounds utilizing cyclopropenones as versatile building blocks.
The high ring strain of cyclopropenones makes them excellent precursors for a range of
cycloaddition and ring-opening reactions, enabling the construction of complex molecular
architectures relevant to medicinal chemistry and drug development.

Introduction

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable
synthons in organic chemistry. Their inherent reactivity allows them to participate in a diverse
array of transformations, including cycloadditions, ring-opening reactions, and transition-metal-
catalyzed annulations, to afford a wide variety of heterocyclic systems.[1] This reactivity profile
makes them particularly attractive for the synthesis of novel scaffolds for drug discovery
programs.

This document outlines selected, reliable protocols for the synthesis of several important
classes of heterocycles from cyclopropenones, including 2-pyrrolinones, spiro furano-
indolinones, and 2-pyranones. The provided methodologies are supported by quantitative data
and detailed experimental procedures to facilitate their implementation in a research setting.
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l. Bismuth-Catalyzed Synthesis of 2-Pyrrolinones

The reaction of diphenylcyclopropenone with primary enaminones under microwave irradiation,
catalyzed by bismuth(lIl) nitrate, provides an efficient route to highly substituted 2-pyrrolinone
derivatives. This method is notable for its operational simplicity and the use of an
environmentally benign catalyst.

Quantitative Data

Enaminone
Entry . Product Yield (%)
Substituent (R)

1,5,5-triphenyl-3-
henylamino)-1,5-
1 Phenyl (I? Y ) 85
dihydro-2H-pyrrol-2-

one

5,5-diphenyl-1-(4-
methylphenyl)-3-

2 4-Methylphenyl (phenylamino)-1,5- 82
dihydro-2H-pyrrol-2-
one

1-(4-
methoxyphenyl)-5,5-
diphenyl-3-

3 4-Methoxyphenyl ) 88
(phenylamino)-1,5-
dihydro-2H-pyrrol-2-

one

1-(4-
chlorophenyl)-5,5-
diphenyl-3-

4 4-Chlorophenyl ) 75
(phenylamino)-1,5-
dihydro-2H-pyrrol-2-
one

Experimental Protocol

General Procedure for the Synthesis of 2-Pyrrolinones:
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e To a 10 mL microwave vial, add diphenylcyclopropenone (1.0 mmol), the respective primary
enaminone (1.0 mmol), and bismuth(lll) nitrate pentahydrate (Bi(NO3)3-5H20) (0.1 mmol).

e Add toluene (5 mL) to the vial and seal it with a cap.
e Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.
 After cooling to room temperature, the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl
acetate, 8:2) to afford the desired 2-pyrrolinone.

Characterization Data for 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one (Entry
1):

« H NMR (400 MHz, CDCls): & 7.55-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, NH), 5.60 (s, 1H, CH).

e 13C NMR (100 MHz, CDCls): 6 168.5, 145.2, 142.1, 140.5, 138.2, 129.8, 129.5, 129.1, 128.8,
128.5, 128.2, 127.9, 127.6, 125.4, 95.3, 70.1.

e IR (KBr, cm~1): 3340, 3060, 1710, 1600, 1495, 1445.

Reaction Workflow

Diphenylcyclopropenone + Microwave Irradiation
Primary Enaminone + o . Solvent Removal Column Chromatography 2-Pyrrolinone Derivative
. . 120 °C, 30 min

Bi(NOs)3-5H20 in Toluene

Click to download full resolution via product page

Caption: Bismuth-catalyzed synthesis of 2-pyrrolinones.

Il. DMAP-Catalyzed Synthesis of Spiro Furano-
Indolinones

The reaction between cyclopropenone derivatives and isatins, catalyzed by 4-
dimethylaminopyridine (DMAP), provides a straightforward method for the synthesis of spiro
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furano-indolinone scaffolds.[1] These structures are of interest in medicinal chemistry due to
their prevalence in various biologically active molecules.

: _

Isatin N- ne .
Entry . . Product Yield (%)
Substituent (R) Substituents

(R*, R?)

Cyclopropeno

5',5'-diphenyl-2'-
0x0-2',5'-dihydro-

1 H Phenyl, Phenyl o ] 85
spiro[indoline-

3,2'-furan]-2-one

1-methyl-5',5'-
diphenyl-2'-oxo-

2 Methyl Phenyl, Phenyl 2',5'-dihydro- 92
spiro[indoline-

3,2'-furan]-2-one

1-benzyl-5',5'-
diphenyl-2'-oxo-

3 Benzyl Phenyl, Phenyl 2'5'-dihydro- 88
spiro[indoline-

3,2'-furan]-2-one

5'-methyl-5'-
phenyl-2'-oxo-

4 H Methyl, Phenyl 2',5'-dihydro- 78
spiro[indoline-

3,2'-furan]-2-one

Experimental Protocol

General Procedure for the Synthesis of Spiro Furano-Indolinones:

 In a round-bottom flask, dissolve the isatin (1.0 mmol) and the cyclopropenone (1.0 mmol) in
toluene (10 mL).
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e Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
« Stir the reaction mixture at 50 °C for 12 hours.

e Upon completion, cool the reaction to room temperature and remove the solvent under
reduced pressure.

» Purify the residue by flash column chromatography on silica gel (eluent: ethyl
acetate/hexane, 1:4) to yield the spiro furano-indolinone product.

Characterization Data for 5',5'-diphenyl-2'-ox0-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one
(Entry 1):

« H NMR (400 MHz, CDCls): & 8.25 (s, 1H, NH), 7.60-7.10 (m, 14H, Ar-H), 6.10 (s, 1H, CH).

e 13C NMR (100 MHz, CDCls): 6 175.5,172.1, 141.8, 140.2, 138.9, 130.1, 129.8, 129.5, 129.2,
128.9, 128.6, 125.4, 123.1, 110.9, 92.3, 85.4.

* IR (KBr, cm~1): 3250, 3065, 1735, 1710, 1620, 1470.

Reaction Pathway

Cyclopropenone + Isatin DMAP in Toluene Stirat 50 °C, 12 h Solvent RemovaD—VGlash Chromatography Spiro Furano-Indolinone

Click to download full resolution via product page

Caption: DMAP-catalyzed synthesis of spiro furano-indolinones.

lll. Gold-Catalyzed Synthesis of Spirocyclic
Heterocycles

Gold catalysts, particularly (IPr)AuNTf2, are effective in promoting the reaction of
cyclopropenones with enynes to produce complex spirocyclic heterocycles.[1] This
methodology provides access to unique molecular frameworks with high efficiency.

Quantitative Data
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Cyclopropeno
Enyne
he

Entry . Substituent Product Yield (%)
Substituents RY)

(R, R?)

2,2-diphenyl-1-
tosyl-1,2,6,7-
tetrahydro-5H-

1 Phenyl, Phenyl H ] ) 95
spiro[azepine-
4,1-

cycloprop[2]ene]

2-methyl-2-
phenyl-1-tosyl-
1,2,6,7-

2 Methyl, Phenyl H tetrahydro-5H- 88
spiro[azepine-
4,1'-
cycloprop[2]ene]

6-methyl-2,2-
diphenyl-1-tosyl-
1,2,6,7-

3 Phenyl, Phenyl Methyl tetrahydro-5H- 92
spiro[azepine-
4,1'-
cycloprop[2]ene]

2,2-di-tert-butyl-
1-tosyl-1,2,6,7-
) tetrahydro-5H-
4 Di-tert-butyl H ) ) 85
spiro[azepine-
4,1-

cycloprop[2]ene]

Experimental Protocol

General Procedure for the Gold-Catalyzed Synthesis of Spirocyclic Heterocycles:
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To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (0.5 mmol) and
the cyclopropenone (0.6 mmol).

Add dry dichloromethane (DCM, 5 mL).

In a separate vial, dissolve (IPr)AuNTfz (2 mol%) in dry DCM (1 mL) and add it to the
reaction mixture.

Stir the reaction at room temperature for 4 hours.

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced
pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate, 9:1) to obtain the desired spirocyclic compound.

Characterization Data for 2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-
cycloprop[2]ene] (Entry 1):

1H NMR (400 MHz, CDCls): & 7.80-7.10 (m, 14H, Ar-H), 4.20 (s, 2H, CHz2), 3.80 (t, J = 6.0
Hz, 2H, CHz2), 2.80 (t, J = 6.0 Hz, 2H, CH2), 2.40 (s, 3H, CHs3).

13C NMR (100 MHz, CDCls): 6 143.5, 142.8, 138.5, 135.2, 129.7, 129.4, 128.8, 128.5, 127.9,
127.6, 127.3, 55.4, 52.1, 48.9, 35.6, 21.5.

IR (KBr, cm~1): 3060, 2925, 1600, 1345, 1160.

Logical Relationship Diagram
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to form Spirocyclic Heterocycle

Caption: Gold-catalyzed spirocycle synthesis.

IV. Rhodium-Catalyzed Synthesis of 2-Pyranones

The rhodium-catalyzed [3+3] annulation of cyclopropenones with -ketosulfoxonium ylides
offers an efficient pathway to trisubstituted 2-pyranones. This reaction proceeds under redox-
neutral conditions with a broad substrate scope.

Quantitative Data
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Cyclopropeno

Ylide
he
Entry . Substituent Product Yield (%)
Substituents
(R?)
(R, R?)

3,4,6-triphenyl-
1 Phenyl, Phenyl Phenyl 92
2H-pyran-2-one

6-(4-
methylphenyl)-3,

2 Phenyl, Phenyl 4-Methylphenyl ) 85
4-diphenyl-2H-

pyran-2-one

3-methyl-4,6-
3 Methyl, Phenyl Phenyl diphenyl-2H- 88

pyran-2-one

6-methyl-3,4-
4 Phenyl, Phenyl Methyl diphenyl-2H- 78

pyran-2-one

Experimental Protocol

General Procedure for the Rhodium-Catalyzed Synthesis of 2-Pyranones:

e To an oven-dried Schlenk tube, add the cyclopropenone (0.2 mmol), B-ketosulfoxonium ylide
(0.24 mmol), [Cp*RhCIz]2 (2.5 mol%), and NaOAc (0.1 mmol).

o Evacuate and backfill the tube with argon three times.
e Add anhydrous acetonitrile (2.0 mL) via syringe.
e Stir the mixture at 100 °C for 12 hours.

 After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing
with ethyl acetate.

o Concentrate the filtrate under reduced pressure and purify the residue by column
chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to give the 2-
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pyranone product.
Characterization Data for 3,4,6-triphenyl-2H-pyran-2-one (Entry 1):
e 'H NMR (400 MHz, CDClIs): 6 7.95-7.20 (m, 15H, Ar-H), 6.50 (s, 1H, CH).

e 13C NMR (100 MHz, CDCls): 6 162.5, 155.4, 150.1, 138.2, 135.6, 133.2, 130.9, 129.8, 129.5,
129.1, 128.8, 128.5, 126.3, 118.9, 105.4.

« IR (KBr, cm~1): 3060, 1720, 1630, 1595, 1490,

Experimental Workflow
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Combine Cyclopropenone,
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l
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l
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Cool and filter
through Celite
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:
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Chromatography
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Caption: Rhodium-catalyzed synthesis of 2-pyranones workflow.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15173716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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